molecular formula C13H18N2O3 B13871539 Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-73-2

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

Cat. No.: B13871539
CAS No.: 821776-73-2
M. Wt: 250.29 g/mol
InChI Key: LHYKVTHMHVRUCU-UHFFFAOYSA-N
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Description

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a phenolic derivative featuring a cyclopropylmethyl-propylamino substituent at the 5-position and a nitro (NO₂) group at the 2-position. The nitro group at position 2 is a strong electron-withdrawing moiety, which may influence electronic properties, acidity, and reactivity compared to nitroso (NO)-containing analogs. Applications for such compounds are inferred from similar structures used as fluorescent probes in biological imaging .

Properties

CAS No.

821776-73-2

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-[cyclopropylmethyl(propyl)amino]-2-nitrophenol

InChI

InChI=1S/C13H18N2O3/c1-2-7-14(9-10-3-4-10)11-5-6-12(15(17)18)13(16)8-11/h5-6,8,10,16H,2-4,7,9H2,1H3

InChI Key

LHYKVTHMHVRUCU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences between Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- and related compounds from the evidence:

Compound Name Position 5 Substituent Position 2 Group Key Features Reference
Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- (cyclopropylmethyl)propylamino Nitro (NO₂) Bulky cyclopropane ring; strong EWG* at C2 Target
5-(Dipropylamino)-2-nitrosophenol hydrochloride Dipropylamino Nitroso (NO) Linear alkyl chain; nitroso group
5-((3-Aminopropyl)amino)-2-nitrosophenol di-HCl (3-Aminopropyl)amino Nitroso (NO) Aminoalkyl chain; bifunctional potential

*EWG = Electron-Withdrawing Group

Key Differences:

Substituent at Position 5: The cyclopropylmethyl-propylamino group in the target compound introduces steric hindrance and lipophilicity due to the cyclopropane ring. Cyclopropane’s ring strain may enhance reactivity or alter binding interactions in biological systems compared to unstrained alkyl chains.

Functional Group at Position 2: The nitro (NO₂) group in the target compound is more electron-withdrawing than the nitroso (NO) groups in analogs. This difference could reduce the phenolic ring’s electron density, increasing acidity (lower pKa) and altering spectral properties (e.g., UV-Vis absorption) . Nitroso groups are redox-active and prone to tautomerization, whereas nitro groups are more chemically stable but may quench fluorescence in imaging applications .

Physicochemical Properties (Inferred)

  • Lipophilicity: The cyclopropylmethyl group likely increases logP compared to linear alkylamino analogs, enhancing membrane permeability in biological systems .
  • Acidity: The nitro group’s electron-withdrawing effect may lower the phenolic OH pKa relative to nitroso analogs, influencing solubility and ionization in aqueous environments.

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